molecular formula C14H12O B1295732 3-Acetylbiphenyl CAS No. 3112-01-4

3-Acetylbiphenyl

Cat. No.: B1295732
CAS No.: 3112-01-4
M. Wt: 196.24 g/mol
InChI Key: HUHQPWCDGRZWMH-UHFFFAOYSA-N
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Description

3-Acetylbiphenyl, also known as 1-(3-Phenylphenyl)ethanone, is an organic compound with the molecular formula C14H12O. It is a derivative of biphenyl, where an acetyl group is attached to the third carbon of one of the phenyl rings. This compound is used in various chemical syntheses and has applications in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetylbiphenyl can be synthesized through several methods. One common method involves the reaction of phenylboronic acid with 1-(3-Chlorophenyl)ethanone in the presence of a palladium catalyst. The reaction is typically carried out under reflux conditions for about 20 hours .

Industrial Production Methods: In industrial settings, this compound is often produced using Friedel-Crafts acylation. This method involves the reaction of biphenyl with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This process is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Acetylbiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo electrophilic substitution reactions, particularly on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Scientific Research Applications

3-Acetylbiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetylbiphenyl involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of the acetyl group, which can undergo nucleophilic attack. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic addition .

Comparison with Similar Compounds

    4-Acetylbiphenyl: Similar structure but with the acetyl group attached to the fourth carbon.

    2-Acetylbiphenyl: Acetyl group attached to the second carbon.

    Biphenyl: The parent compound without any acetyl group.

Uniqueness: 3-Acetylbiphenyl is unique due to its specific positioning of the acetyl group, which influences its reactivity and the types of reactions it can undergo. This positioning makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its isomers .

Properties

IUPAC Name

1-(3-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHQPWCDGRZWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953219
Record name 1-([1,1'-Biphenyl]-3-yl)ethan-1-one
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3112-01-4
Record name 3112-01-4
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Record name 1-([1,1'-Biphenyl]-3-yl)ethan-1-one
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Record name 3-Acetylbiphenyl
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Synthesis routes and methods I

Procedure details

3-Biphenylmagnesium bromide was prepared according to known procedures from 100 g of 3-bromobiphenyl and 10 g of magnesium turnings in diethyl ether. To the Grignard reagent solution at 4°C was added 40 g of cadmium chloride dihydrate over a 1-hour period. The reaction mixture was heated at reflux for one hour and cooled to 12°C. To the reaction mixture then was added a solution of 32 g of acetyl chloride in diethyl ether over a period of 30 minutes. The reaction mixture was heated at reflux for 30 minutes, allowed to cool to room temperature, and agitated overnight. Additional diethyl ether was added and the reaction mixture again was heated at reflux for one hour. The reaction mixture was cooled and successively treated with 100 ml of saturated aqueous ammonium chloride and 100 ml of water. The reaction mixture was poured over ice, the diethyl ether layer which formed was separated, and the aqueous layer was extracted with diethyl ether. The diethyl ether layer and extracts were combined, washed successively with water until the wash water was neutral to litmus paper, and dried over anhydrous sodium sulfate. The diethyl ether was evaporated and the residue was vacuum distilled to give 29.3 g of 3'-phenylacetophenone, bp 12°C/0.3 mm. The following elemental analysis was obtained:
Quantity
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Synthesis routes and methods II

Procedure details

A suspension of 6.71 g (55 mmol) of phenylboronic acid, 9.95 g (50 mmol) of 3-bromoacetophenone, 30 mg (0.13 mmol) of palladium acetate, 17.28 g (125 mmol) of potassium carbonate and 16.12 g (50 mmol) of tetrabutylammonium bromide in 55 ml of water was vigorously stirred under a stream of nitrogen and then stirred at 70° C. under an atmosphere of nitrogen for 75 minutes. Water was added to the reaction mixture and the mixture was extracted with tert-butyl methyl ether. Then, the organic layer was dried and concentrated. The residue (10.23 g) was subjected to silica gel column chromatography (eluted with n-hexane:ethyl acetate=7:1) to obtain 9.82 g of 3-acetylbiphenyl as oil.
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6.71 g
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9.95 g
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reactant
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17.28 g
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reactant
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16.12 g
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catalyst
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55 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-acetylbiphenyl in the synthesis of phenyl-substituted flavonoids, and how does the position of the hydroxyl group on this molecule affect the final product?

A: this compound serves as a crucial starting material in the synthesis of 6- and 8-phenyl-substituted flavonoids. [] The position of the hydroxyl group on the biphenyl ring determines the final substitution pattern of the flavonoid.

  • This compound-4-ol reacts with substituted benzaldehydes to yield 5'-phenyl-substituted chalcones, which are then cyclized to form 6-phenylflavanones and 6-phenylflavones. []
  • Conversely, This compound-2-ol leads to the formation of 3'-phenyl-substituted chalcones, ultimately resulting in 8-phenylflavanones and 8-phenylflavones. []

Q2: How does the presence of a phenyl group at the 6- or 8-position influence the spectral properties of the synthesized flavonoids?

A: The research indicates that the introduction of a phenyl group at either the 6- or 8-position of the flavonoid scaffold affects its spectral characteristics. [] While the study does not provide specific details on these spectral changes, it suggests that the presence and position of the phenyl substituent can be identified and analyzed through spectroscopic techniques. Further investigation into the specific spectral shifts caused by the phenyl group could provide valuable insights into the structure-property relationships of these modified flavonoids.

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